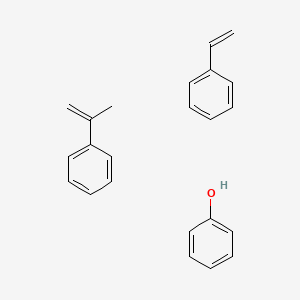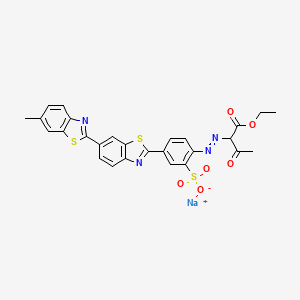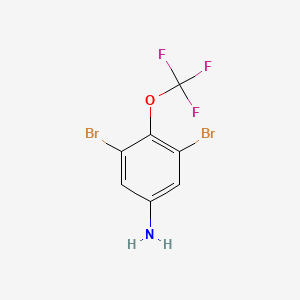
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Boc-protected piperazine: This step involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperazine.
Introduction of the fluorobenzaldehyde moiety: The Boc-protected piperazine is then reacted with 6-fluorobenzaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzoic acid.
Reduction: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the fluorobenzaldehyde group can facilitate interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Boc-piperazino-1-yl)pyrimidine-5-boronic acid pinacol ester: This compound features a similar Boc-protected piperazine moiety but with a pyrimidine ring instead of a fluorobenzaldehyde group.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: This compound also contains a Boc-protected piperazine moiety but with a bromopyridyl group.
Uniqueness
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both the Boc-protected piperazine and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C16H21FN2O3 |
|---|---|
Peso molecular |
308.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3 |
Clave InChI |
OTQOEADQIHBWPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B1499327.png)


